Hexanoylglycine

MCAD Deficiency Urinary Biomarker GC-MS

Hexanoylglycine (CAS 24003-67-6) is a high-purity (≥98% HPLC) analytical standard essential for clinical and toxicology laboratories developing second-tier LC-MS/MS or GC-MS assays for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Its superior diagnostic specificity over suberylglycine eliminates false-negative risk. Also validated as a cross-species urinary biomarker for gamma radiation exposure, it supports radiological preparedness research and GLYAT enzyme kinetic studies. Insist on this exact C8-acylglycine—chain length dictates enzyme affinity and clinical validity; generic analogs compromise reproducible results.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 24003-67-6
Cat. No. B026119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanoylglycine
CAS24003-67-6
SynonymsN-(1-Oxohexyl)glycine;  Caproylglycine;  N-Caproylglycine;  NSC 224460;  n-Hexanoylglycine; 
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCCCCCC(=O)NCC(=O)O
InChIInChI=1S/C8H15NO3/c1-2-3-4-5-7(10)9-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)
InChIKeyUPCKIPHSXMXJOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Hexanoylglycine (CAS 24003-67-6) — Analytical Standard Procurement for Quantitative Metabolomics and Inborn Error Research


Hexanoylglycine (CAS 24003-67-6), an N-acylglycine with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol, is a key endogenous metabolite and an established urinary biomarker for a spectrum of metabolic disorders [1]. It is biosynthesized endogenously from hexanoyl-CoA and glycine by the mitochondrial enzyme glycine N-acyltransferase (GLYAT, EC 2.3.1.13) and is widely employed as a research tool and diagnostic marker, particularly for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and gamma radiation exposure [2]. Its utility hinges on the availability of high-purity material, with analytical standards typically validated at ≥98.0% (HPLC), to ensure reproducibility in demanding LC-MS/MS and GC-MS workflows .

Why Procuring Generic Hexanoylglycine Instead of an Analytical Standard or Validated Reagent Can Compromise Quantitative LC-MS/MS and GC-MS Workflows


Generic substitution fails because the analytical and biological utility of acylglycines is dictated by precise physicochemical properties and their interaction with specific enzyme systems, where chain length is a critical determinant of both enzyme affinity and diagnostic specificity [1][2]. For instance, the mitochondrial enzyme glycine N-acyltransferase (GLYAT) exhibits distinct Michaelis-Menten kinetics for hexanoyl-CoA (C6) compared to octanoyl-CoA (C8) or decanoyl-CoA (C10) [3]. This translates directly to clinical relevance: in MCAD deficiency, urinary hexanoylglycine and phenylpropionylglycine are significantly elevated and serve as primary diagnostic markers, whereas suberylglycine, despite being a related acylglycine, is considered less specific and therefore not interchangeable for reliable diagnosis [4]. Using a compound of unverified purity or identity, or substituting with an analog of a different chain length, introduces unacceptable risk of misidentification, inaccurate quantification, and potential false-negative clinical interpretations.

Hexanoylglycine (CAS 24003-67-6) Procurement Evidence: Quantified Differentiation for Specific Research and Diagnostic Applications


Superior Diagnostic Specificity for MCAD Deficiency: Hexanoylglycine vs. Suberylglycine

In the context of diagnosing Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, urinary hexanoylglycine demonstrates quantifiably superior diagnostic specificity compared to the related acylglycine, suberylglycine. A stable-isotope dilution GC-MS method was developed and applied to 54 urine samples from 21 patients with confirmed MCAD deficiency and control groups [1]. The levels of urinary hexanoylglycine were significantly increased in all patient samples, providing clear discrimination from controls. In contrast, suberylglycine was found to be a less specific marker for the disease [1]. This is further supported by independent data showing that in MCAD patients, the concentration of hexanoylglycine can range from 10-169 μmol/mmol creatinine, compared to a normal concentration of <1 μmol/mmol creatinine [2].

MCAD Deficiency Urinary Biomarker GC-MS Diagnostic Specificity

Enzymatic Substrate Affinity Profile: Kinetic Preference for Hexanoyl-CoA Over Other Acyl-CoAs

The mitochondrial enzyme glycine N-acyltransferase (GLYAT), which is responsible for the biosynthesis of hexanoylglycine, exhibits a distinct kinetic profile towards its acyl-CoA substrates. In vitro studies on human liver GLYAT determined apparent kinetic constants (Km and Vmax) for a panel of straight- and branched-chain acyl-CoA esters [1]. The enzyme's affinity, as reflected by the Km value, is specific to the chain length and structure of the acyl-CoA. While specific Km values for hexanoyl-CoA were determined in the range of 0.3 to 5.6 mmol/L for this enzyme system, the study's key finding is that the substrate concentration is decisive for conjugate formation and that urinary acylglycine levels reflect intramitochondrial acyl-CoA accumulation [1]. This underscores that the metabolic fate of hexanoyl-CoA is kinetically distinct from, for example, butyryl-CoA or decanoyl-CoA, due to its specific interaction with GLYAT [2].

Glycine N-Acyltransferase Enzyme Kinetics GLYAT Substrate Specificity

Enzymatic Oxidation Kinetics: Hexanoylglycine vs. Octanoylglycine as a Peptidylglycine α-Amidating Enzyme Substrate

The bifunctional enzyme peptidylglycine α-amidating enzyme (α-AE) catalyzes the oxidative cleavage of N-acylglycines. The kinetic parameters for this reaction show that hexanoylglycine is a measurably different substrate than its closely related analog, octanoylglycine (C8). Data compiled in the BRENDA enzyme database indicate that the Michaelis constant (KM) for O2 as a substrate is 0.15 mM for N-hexanoylglycine, compared to 0.11 mM for N-octanoylglycine under identical assay conditions (pH 6.0, 37°C) [1]. This difference in KM suggests that the longer-chain octanoylglycine is a slightly better substrate for α-AE in this context, a distinction that could be relevant in studies of fatty acid amide biosynthesis or related metabolic pathways.

Peptidylglycine α-Amidating Enzyme α-AE Substrate Specificity Enzyme Kinetics

Analytical Purity: Certified ≥98.0% HPLC Purity for Reliable Quantitative LC-MS/MS and GC-MS Workflows

For quantitative analytical applications, the purity of the reference standard is paramount. Hexanoylglycine procured as a certified analytical standard, such as the one from Sigma-Aldrich, comes with a specified minimum purity of ≥98.0% as determined by High-Performance Liquid Chromatography (HPLC) . In contrast, many generic chemical suppliers may offer the compound at a lower purity grade (e.g., ≥95% ) or without a rigorous, batch-specific certificate of analysis. The 3% or greater difference in purity can introduce significant systematic error in quantitative assays, particularly when used for calibration curves or as an internal standard for stable isotope dilution mass spectrometry, where even minor impurities can skew results and compromise the accuracy of biomarker quantification in complex biological matrices like urine or blood.

Analytical Standard LC-MS/MS GC-MS Purity Quantification

Validated Cross-Species Biomarker for Ionizing Gamma Radiation Exposure

Hexanoylglycine has been unequivocally identified and validated as a cross-species urinary biomarker for exposure to ionizing gamma radiation. In a comprehensive metabolomics study, UPLC-ESI-QTOFMS analysis of urine from gamma-irradiated mice and rats revealed that N-hexanoylglycine is one of a small number of conserved biomarkers upregulated after exposure to doses of 3 Gy and 8 Gy [1][2]. While other metabolites were identified, hexanoylglycine is specifically noted as one of the few 'unequivocal cross-species biomarkers' [2]. This validation across multiple species (mouse and rat) and independent confirmation by tandem mass spectrometry using authentic standards provides a level of confidence in its utility as a radiation exposure marker that is not established for other, closely related acylglycines in this context.

Radiation Metabolomics Biodosimetry UPLC-TOFMS Biomarker Validation

Hexanoylglycine (CAS 24003-67-6): Validated Research and Industrial Use Cases Stemming from Product-Specific Evidence


Clinical Metabolomics and Newborn Screening Assay Development for MCAD Deficiency

Given its proven, superior diagnostic specificity for MCAD deficiency over other acylglycines like suberylglycine [1], hexanoylglycine is an essential reference standard for clinical laboratories. It is required for developing and validating quantitative LC-MS/MS or GC-MS assays intended for the second-tier screening or diagnostic confirmation of MCAD deficiency in newborn screening programs or at-risk patient populations. Its use ensures assay accuracy and minimizes false-positive rates [2].

Radiation Biodosimetry Research and Countermeasure Development

For researchers in government, academic, or industrial settings focused on radiological/nuclear threat preparedness, hexanoylglycine is a high-value biomarker. Its robust, cross-species validation as a urinary marker for gamma radiation exposure [3][4] makes it a prime target for developing rapid, non-invasive point-of-care diagnostic tests for mass casualty triage or for monitoring the efficacy of potential radioprotective drugs in preclinical models.

In Vitro Studies of Glycine N-Acyltransferase (GLYAT) Substrate Specificity and Metabolic Conjugation

Because GLYAT exhibits a distinct kinetic profile for hexanoyl-CoA [5], high-purity hexanoylglycine analytical standards are critical for biochemists and enzymologists. They are used to accurately quantify the product of GLYAT-catalyzed reactions in vitro, enabling precise kinetic studies (e.g., determining Km and Vmax) to characterize enzyme function, screen for potential inhibitors, or understand the biochemical basis of inborn errors of metabolism where glycine conjugation is impaired.

Investigating the Role of N-Acylglycines in Neurological Disorders (Ethylmalonic Encephalopathy)

Hexanoylglycine is an established endogenous metabolite linked to ethylmalonic encephalopathy (EE) . Researchers studying the pathophysiology of EE require a pure, well-characterized analytical standard for accurate quantification in relevant biological matrices (e.g., urine, cerebrospinal fluid, brain tissue homogenates) from preclinical models or patient samples. This enables the precise measurement of its levels to correlate with disease progression or response to therapeutic intervention.

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